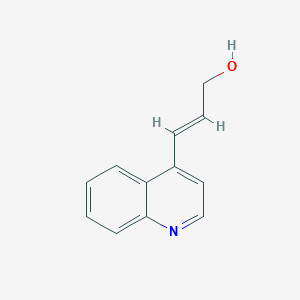![molecular formula C16H19N B13613407 4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)
4-([1,1'-Biphenyl]-4-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)butan-2-amine is an organic compound that belongs to the class of phenylbutylamines It consists of a biphenyl group attached to a butan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-bromobiphenyl with butan-2-amine in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of solvents like ethanol and reaction temperatures controlled to favor the formation of the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutylamine: Similar in structure but lacks the biphenyl group.
Biphenyl-4-amine: Contains a biphenyl group but differs in the amine substitution pattern.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)butan-2-amine is unique due to its specific combination of a biphenyl group and a butan-2-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)butan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13H,7-8,17H2,1H3 |
Clave InChI |
VBLHVIZFSUTRER-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





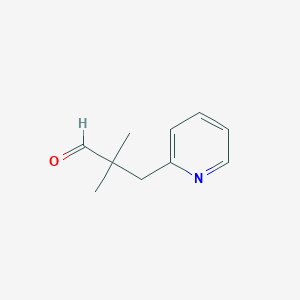

![N-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13613346.png)
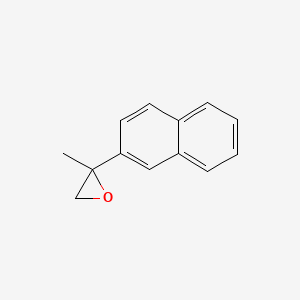
![Imidazo[1,2-a]pyridine-3-methanamine,8-fluoro-](/img/structure/B13613354.png)

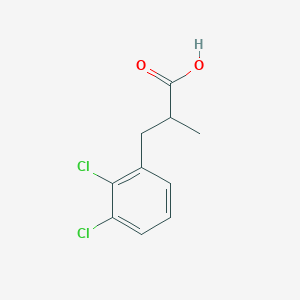
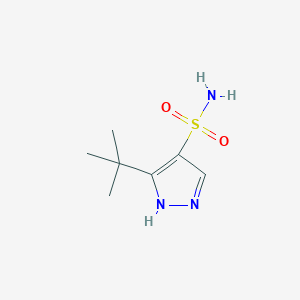
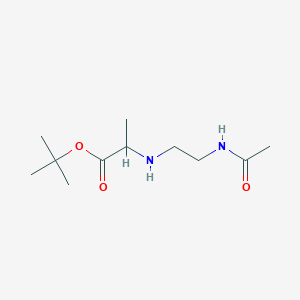
![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
